2-Oleoyl-sn-glycero-3-phosphocholine

説明

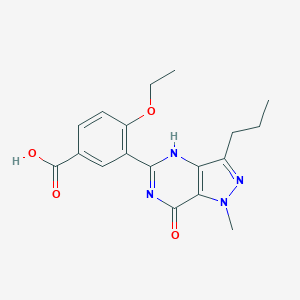

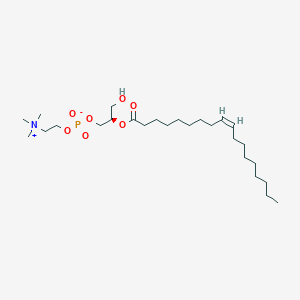

2-Oleoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in mammalian cell membranes . It is a diacylglycerol phospholipid that has been used extensively in biophysical experiments . The fatty acid composition of POPC, with a saturated chain in the sn-1 position and an unsaturated chain in the sn-2 position, mimics mammalian phospholipid composition .

Molecular Structure Analysis

The molecular formula of 2-Oleoyl-sn-glycero-3-phosphocholine is C26H52NO7P . It has a molar mass of 521.667 Da . The structure includes a glycerol backbone, two fatty acid chains, and a phosphocholine group .Chemical Reactions Analysis

POPC can undergo oxidative decomposition upon exposure to ozone . In addition, microsomal membranes can catalyze the NAD(P)H-dependent conversion of oleate into linoleate, indicating the presence of acyl-CoA: lysophosphatidylcholine acyltransferase and 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine delta 12-desaturase activity .Physical And Chemical Properties Analysis

POPC has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume as per standard conditions . It has 8 H bond acceptors, 2 H bond donors, 25 freely rotating bonds, and 1 rule of 5 violations .科学的研究の応用

Liposome Formation

POPC is used in the formation of liposomes, which are spherical vesicles with at least one lipid bilayer . These liposomes can be loaded with a molecule of choice and are formed by a single hydration step . This makes POPC a valuable tool in drug delivery systems, where liposomes can be used to encapsulate and deliver drugs to specific parts of the body.

Membrane Studies

Due to its structural similarity to natural phospholipids found in cell membranes, POPC is often used in membrane studies . Researchers use it to create model membranes to study their properties and interactions with other molecules.

Detergent Effects Studies

POPC liposomes have been used to study the effects of non-ionic detergents . Increasing concentrations of detergent cause tubular protrusions, then indentations, to develop on spherical liposomes . At higher detergent concentrations, the liposomes burst . This research can help understand how detergents interact with biological membranes.

Phospholipase Studies

Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . Since POPC is a phospholipid, it can be used to study the action of phospholipases .

Drug Delivery Systems

POPC is used in the development of drug delivery systems due to its biocompatibility and ability to form liposomes . These liposomes can be loaded with therapeutic agents and targeted to specific cells or tissues in the body, improving the efficacy and reducing the side effects of the drugs.

将来の方向性

作用機序

Target of Action

2-Oleoyl-sn-glycero-3-phosphocholine, also known as POPC, is a phosphatidylcholine and a diacylglycerol phospholipid . It is naturally present in eukaryotic cell membranes . It is a highly reactive molecule that can be isolated from fish tissue samples . It is also a parasympathomimetic acetylcholine precursor .

Mode of Action

POPC reduces air-liquid interface associated surface tension . It is effective in alleviating alveolar collapse and pulmonary edema . It rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .

Biochemical Pathways

POPC is involved in the NAD(P)H-dependent conversion of radioactive oleate into linoleate, indicating acyl-CoA: lysophosphatidylcholine acyltransferase and 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine delta 12-desaturase (delta 12-desaturase) activity .

Pharmacokinetics

It is known that it rapidly delivers choline to the brain across the blood–brain barrier .

Result of Action

POPC is effective in alleviating alveolar collapse and pulmonary edema . It is also used in systems mimicking the cell membrane such as Nanodiscs .

Action Environment

POPC is typically considered one of the model lipids for biophysical experiments . It has been used to study various subjects such as lipid rafts

特性

IUPAC Name |

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULIDBRAXVDKBU-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647292 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22248-65-3 | |

| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)